molecular formula C9H13N3O2 B12971982 ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

Cat. No.: B12971982
M. Wt: 195.22 g/mol
InChI Key: YZRPSQAROQHAIY-UHFFFAOYSA-N
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Description

Ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction proceeds through a cyclization process to form the pyrazolopyridine core . The reaction conditions often include refluxing in ethanol with the presence of a catalytic amount of glacial acetic acid .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is unique due to its specific ester functional group, which allows for further chemical modifications. This makes it a versatile intermediate in the synthesis of various biologically active compounds .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

ethyl 1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)12-4-3-8-7(6-12)5-10-11-8/h5H,2-4,6H2,1H3,(H,10,11)

InChI Key

YZRPSQAROQHAIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)C=NN2

Origin of Product

United States

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